molecular formula C11H14N2O3S B11515703 2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11515703
M. Wt: 254.31 g/mol
InChI Key: IZIKDHYDWPYPTB-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that features a dioxolane ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves the condensation of 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and thiophene moiety can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
  • Thiophene-2-carbaldehyde
  • 2-(2-methyl-1,3-dioxolan-2-yl)ethyl acetate

Uniqueness

2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is unique due to the combination of the dioxolane ring and thiophene moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H14N2O3S/c1-11(15-4-5-16-11)7-10(14)13-12-8-9-3-2-6-17-9/h2-3,6,8H,4-5,7H2,1H3,(H,13,14)/b12-8+

InChI Key

IZIKDHYDWPYPTB-XYOKQWHBSA-N

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.